

methyl N-(4-chlorophenyl)carbamate chemical properties

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Compound of Interest

Compound Name: methyl N-(4-chlorophenyl)carbamate

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An In-depth Technical Guide to the Chemical Properties of **Methyl N-(4-chlorophenyl)carbamate**

Abstract

Methyl N-(4-chlorophenyl)carbamate is a carbamate derivative with significant interest in the fields of medicinal chemistry and pharmacology. Primarily recognized for its role as a cholinesterase inhibitor, this compound serves as a valuable scaffold in the development of therapeutic agents, particularly for neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and biological activity. Detailed experimental protocols and visual representations of key pathways are included to support researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl N-(4-chlorophenyl)carbamate is a white, solid crystalline compound.[2] Its core structure consists of a carbamate functional group attached to a 4-chlorinated phenyl ring.[1] This substitution pattern is crucial for its biological interactions.[1] The physical and chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	methyl N-(4-chlorophenyl)carbamate	
Synonyms	Methyl p-chlorophenylcarbamate, p-Chlorocarbonyl acid methyl ester	[3]
CAS Number	940-36-3	[1]
Molecular Formula	C8H8ClNO2	[3][4]
Molecular Weight	185.61 g/mol	[1][5]
Appearance	White solid, Colourless blocks	[2][4]
Melting Point	117-117.5 °C	[3]
Boiling Point	220.9 ± 23.0 °C (Predicted)	[3]
Density	1.317 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	12.99 ± 0.70 (Predicted)	[3]
InChI Key	CRGWHGISCDFEJY-UHFFFAOYSA-N	[1]
Crystal System	Monoclinic	[4]

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of **methyl N-(4-chlorophenyl)carbamate** involves the reaction of (4-chlorophenyl)carbamic chloride with methanol.[4] The mixture is refluxed in ethanol to yield the final product.[4]

Reactivity and Stability

Carbamates, in general, are chemically stable due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond.[6]

[7] However, they are susceptible to hydrolysis under strong acidic or basic conditions.[1] The electron-withdrawing nature of the 4-chlorophenyl group can make the carbonyl carbon more susceptible to nucleophilic attack.[1]

This compound is incompatible with strong oxidizing agents and strong bases.[2]

Common Side Reactions and Impurity Formation

The synthesis of **methyl N-(4-chlorophenyl)carbamate** can be accompanied by the formation of impurities.[1] A significant side reaction is the formation of N,N'-bis(4-chlorophenyl)urea, which can occur if the isocyanate intermediate reacts with unreacted 4-chloroaniline.[1] The presence of water can also lead to the hydrolysis of starting materials or intermediates, further contributing to impurity profiles.[1]

Experimental Protocols

Synthesis of Methyl N-(4-chlorophenyl)carbamate

This protocol is adapted from a reported experimental procedure.[4]

Materials:

- (4-chlorophenyl)carbamic chloride (0.06 mol)
- Methanol (0.06 mol)
- Ethanol (15 ml)

Procedure:

- Combine (4-chlorophenyl)carbamic chloride and methanol in a round-bottom flask.
- Add ethanol to the mixture.
- Stir the mixture and heat to reflux for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The product can be purified by recrystallization from ethanol to obtain colorless blocks.

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

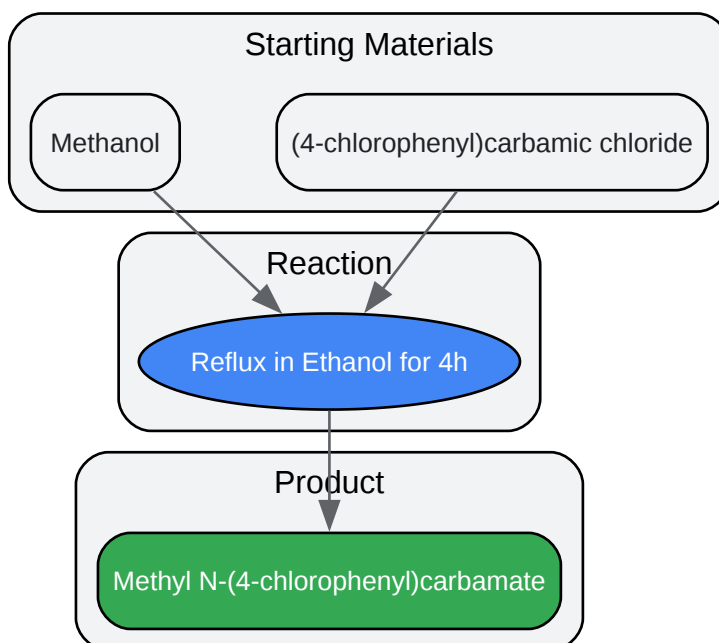
The primary biological activity of **methyl N-(4-chlorophenyl)carbamate** is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for its potential therapeutic application in neurodegenerative disorders like Alzheimer's disease.[1]

The carbamate moiety is crucial for its inhibitory activity, as it carbamoylates a serine residue in the active site of the cholinesterase enzyme.[5] This forms a transient covalent bond that is more stable than the acetylated enzyme intermediate formed with acetylcholine, leading to temporary inactivation of the enzyme.[5]

Visualizations

Synthesis Workflow

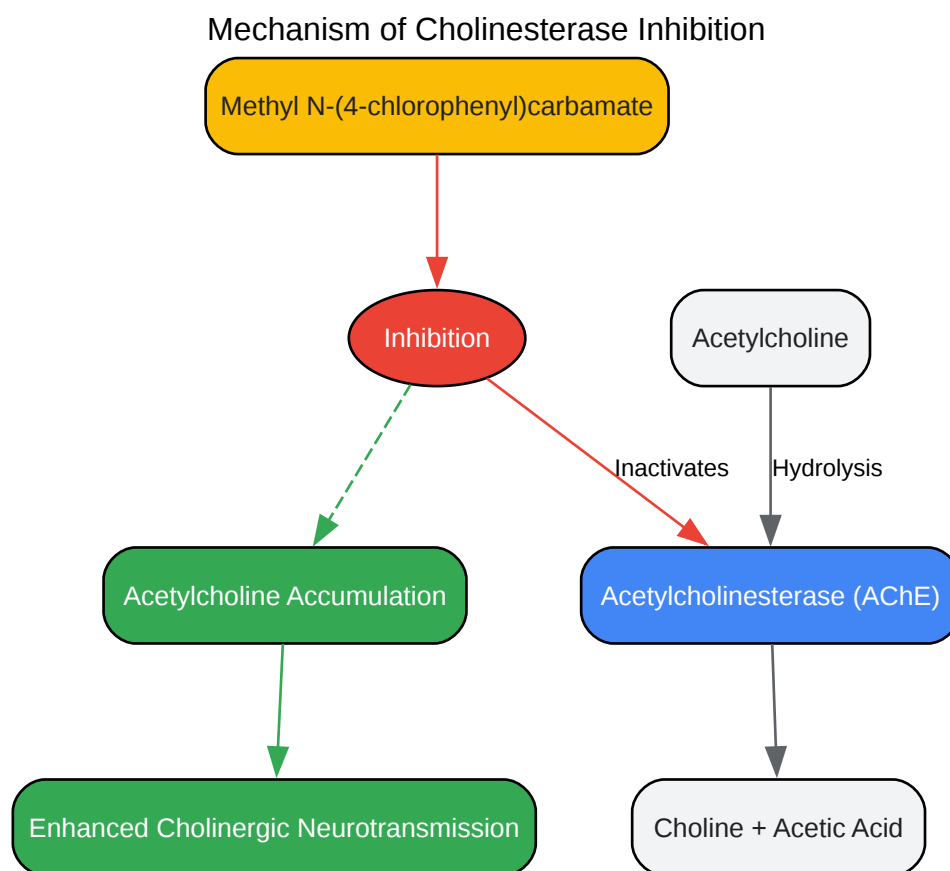
Synthesis of Methyl N-(4-chlorophenyl)carbamate



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Caption: Workflow for the synthesis of **methyl N-(4-chlorophenyl)carbamate**.

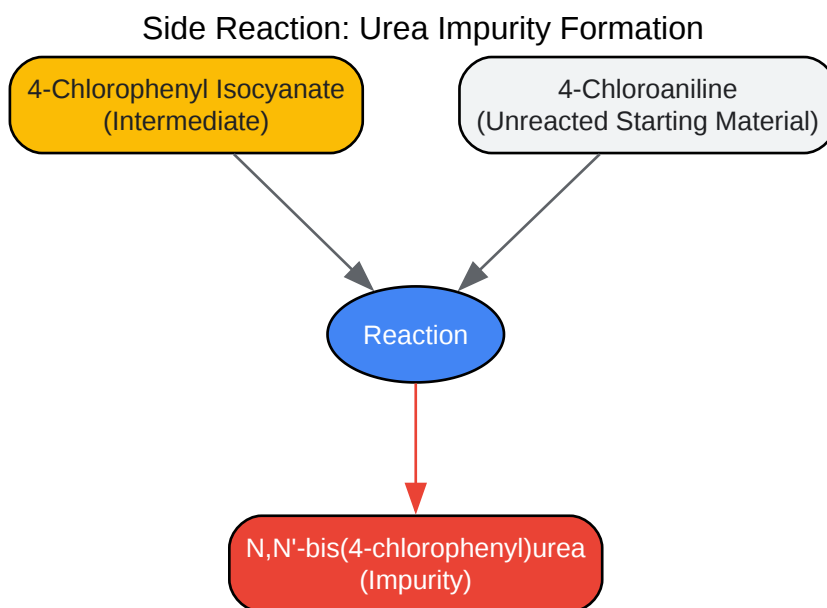
Cholinesterase Inhibition Pathway



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Caption: Inhibition of acetylcholinesterase by **methyl N-(4-chlorophenyl)carbamate**.

Impurity Formation Pathway



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Caption: Formation of N,N'-bis(4-chlorophenyl)urea impurity.

Safety Information

Methyl N-(4-chlorophenyl)carbamate is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[2]

Conclusion

Methyl N-(4-chlorophenyl)carbamate is a well-characterized compound with defined chemical properties and significant biological activity as a cholinesterase inhibitor. Its straightforward synthesis and interesting pharmacological profile make it a subject of ongoing research in drug discovery. This guide provides foundational technical information to aid researchers in their exploration and application of this molecule.

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